molecular formula C6H10S2 B12770300 Allyl prop-1-enyl disulfide CAS No. 122156-02-9

Allyl prop-1-enyl disulfide

Cat. No.: B12770300
CAS No.: 122156-02-9
M. Wt: 146.3 g/mol
InChI Key: KBXOGESWPIVMNJ-GQCTYLIASA-N
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Description

Allyl prop-1-enyl disulfide is an organosulfur compound with the molecular formula C₆H₁₀S₂. It is a volatile, pale-yellow liquid with a strong odor. This compound is found in various Allium species, such as garlic and onions, and contributes to their characteristic aroma and flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl prop-1-enyl disulfide can be synthesized through the reaction of allyl chloride with sodium disulfide under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources like garlic and onions. The extraction process includes steam distillation followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Allyl prop-1-enyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl prop-1-enyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyl prop-1-enyl disulfide involves its interaction with cellular thiols, leading to the formation of mixed disulfides. This interaction can disrupt cellular redox balance and affect various biochemical pathways. The compound targets enzymes and proteins containing thiol groups, leading to their modification and altered activity .

Comparison with Similar Compounds

Similar Compounds

  • Allyl propyl disulfide
  • Dipropyl disulfide
  • Diisopropyl trisulfide
  • (Z)-prop-1-enyl propyl trisulfide

Uniqueness

Allyl prop-1-enyl disulfide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique combination of allyl and prop-1-enyl groups, which contribute to its specific properties and applications .

Properties

CAS No.

122156-02-9

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

(E)-1-(prop-2-enyldisulfanyl)prop-1-ene

InChI

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+

InChI Key

KBXOGESWPIVMNJ-GQCTYLIASA-N

Isomeric SMILES

C/C=C/SSCC=C

Canonical SMILES

CC=CSSCC=C

Origin of Product

United States

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